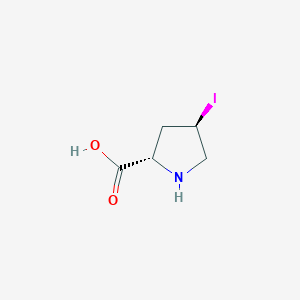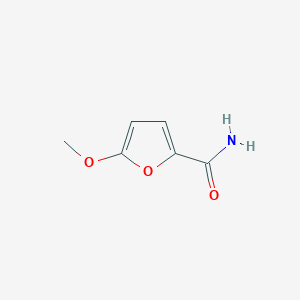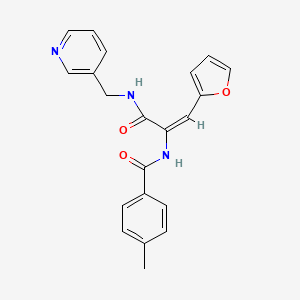
N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide is a complex organic compound that features a furan ring, a pyridine moiety, and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Pyridine Moiety: The pyridine ring is often introduced via a condensation reaction with an appropriate aldehyde or ketone.
Formation of the Enone System: The enone system is formed through an aldol condensation reaction.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction with 4-methylbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The enone system can be reduced to form saturated ketones.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Saturated ketones
Substitution: Substituted benzamides
科学的研究の応用
N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-fibrotic agent.
Chemical Biology: Used in the design of novel heterocyclic compound libraries with potential biological activities.
Pharmacology: Evaluated for its inhibitory activity against specific enzymes and proteins.
作用機序
The mechanism of action of N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
Pyridin-2-yl Pyrimidine Derivatives: These compounds also feature a pyridine moiety and have been studied for their anti-fibrotic activities.
Benzamide Derivatives: Compounds with a benzamide group are known for their diverse pharmacological activities, including antimicrobial and antitumor properties.
Uniqueness
N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide is unique due to its combination of a furan ring, pyridine moiety, and benzamide group, which confer distinct chemical and biological properties. Its potential as an anti-fibrotic agent and its ability to undergo various chemical reactions make it a valuable compound for further research and development.
特性
CAS番号 |
324562-04-1 |
|---|---|
分子式 |
C21H19N3O3 |
分子量 |
361.4 g/mol |
IUPAC名 |
N-[(E)-1-(furan-2-yl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H19N3O3/c1-15-6-8-17(9-7-15)20(25)24-19(12-18-5-3-11-27-18)21(26)23-14-16-4-2-10-22-13-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25)/b19-12+ |
InChIキー |
DREYRWDAGXDFEW-XDHOZWIPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC3=CN=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


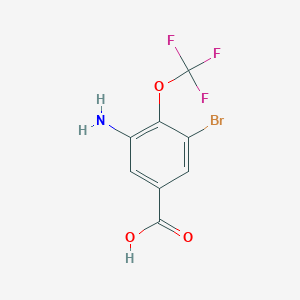
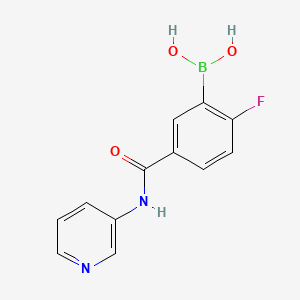
![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)
![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)

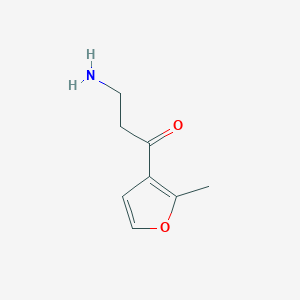

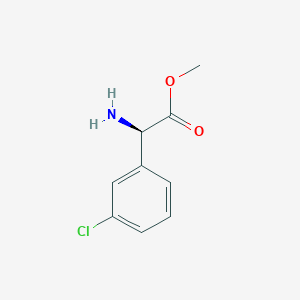
![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)

![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)
![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)
